molecular formula C22H21N5O B2879977 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034390-11-7

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2879977
CAS No.: 2034390-11-7
M. Wt: 371.444
InChI Key: QMPUYIMVRPNPCF-UHFFFAOYSA-N
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Description

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a complex structure combining pyrazole, pyridine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Pyridine Derivative Synthesis: The pyridine ring can be introduced through reactions such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

    Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and pyrazole rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide or organolithium reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea: Lacks the methyl group on the pyrazole ring.

    1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylmethyl)urea: Has a phenyl group instead of the naphthalene moiety.

Uniqueness

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of its pyrazole, pyridine, and naphthalene components. This structure provides a distinct set of chemical properties and potential interactions, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-27-15-19(14-26-27)21-18(9-5-11-23-21)13-25-22(28)24-12-17-8-4-7-16-6-2-3-10-20(16)17/h2-11,14-15H,12-13H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPUYIMVRPNPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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